REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH2:8]Cl)[C:5]([C:10]([O:12]C)=O)=[CH:4][CH:3]=1.[CH3:14][NH2:15].O1CCCC1>O>[Cl:1][C:2]1[N:7]=[C:6]2[CH2:8][N:15]([CH3:14])[C:10](=[O:12])[C:5]2=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)CCl)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the products extracted into ethyl acetate (2×)
|
Type
|
WASH
|
Details
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The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give a first batch of product
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (silica, 40-100% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)CN(C2=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |